Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate
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Overview
Description
Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate typically involves multiple steps, including the introduction of the trifluoromethyl group, the sulfonyl group, and the esterification of the benzoic acid derivative. Common reagents used in these reactions may include trifluoromethylating agents, sulfonyl chlorides, and alcohols for esterification. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate include other trifluoromethyl-substituted benzoates and sulfonyl-containing aromatic compounds. Examples include:
- Methyl 4-(trifluoromethyl)benzoate
- 2,4,6-Trimethylphenylsulfonyl chloride
- Trifluoromethylbenzenesulfonate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity and potential applications that are distinct from other similar compounds. Its trifluoromethyl group, in particular, can impart unique electronic and steric properties that influence its behavior in chemical reactions and biological systems.
Properties
CAS No. |
51431-48-2 |
---|---|
Molecular Formula |
C18H17F3O4S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)-2-(2,4,6-trimethylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C18H17F3O4S/c1-10-7-11(2)16(12(3)8-10)26(23,24)15-9-13(18(19,20)21)5-6-14(15)17(22)25-4/h5-9H,1-4H3 |
InChI Key |
ZCHBHVDSTRXRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(=O)OC)C |
Origin of Product |
United States |
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